Bis(3,3-dichloropropoxy)methane
Description
Properties
CAS No. |
89774-77-6 |
|---|---|
Molecular Formula |
C7H12Cl4O2 |
Molecular Weight |
270.0 g/mol |
IUPAC Name |
1,1-dichloro-3-(3,3-dichloropropoxymethoxy)propane |
InChI |
InChI=1S/C7H12Cl4O2/c8-6(9)1-3-12-5-13-4-2-7(10)11/h6-7H,1-5H2 |
InChI Key |
QODLOKFYXBIIRA-UHFFFAOYSA-N |
Canonical SMILES |
C(COCOCCC(Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,3-dichloropropoxy)methane typically involves the reaction of 3,3-dichloropropanol with formaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(3,3-dichloropropoxy)methane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3,3-dichloropropoxy groups can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution Reactions: Products include substituted ethers or amines.
Oxidation Reactions: Products include alcohols or carboxylic acids.
Reduction Reactions: Products include alkanes or alkenes.
Scientific Research Applications
Bis(3,3-dichloropropoxy)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which bis(3,3-dichloropropoxy)methane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be inferred from related chlorinated and sulfur-containing compounds. Below is a comparative analysis based on structural and functional analogs:
3,3-Bis[(4-chlorophenyl)sulfanyl]-1-methylpiperidin-2-one
- Structure: Features two 4-chlorophenylthio groups attached to a piperidinone ring.
- Synthesis: Prepared via reaction of 4-chlorothiophenol with 1-methyl-2-piperidinone in the presence of HMPA and butyllithium.
- Properties: Exhibits a distorted half-chair conformation in the piperidinone ring and stabilizes supramolecular helical chains via C–H⋯Cl and C–H⋯π interactions.
- Key Differences : Unlike Bis(3,3-dichloropropoxy)methane, this compound contains sulfur atoms and aromatic chlorinated substituents, which may influence its reactivity and environmental persistence.
1,2-Dibromo-3-chloropropane
- Structure : A trihalogenated propane derivative.
- Applications : Historically used as a fumigant or solvent.
- Environmental Impact: Known for high toxicity and persistence, leading to regulatory restrictions.
- Key Differences : Lacks the ether linkages present in this compound, resulting in lower thermal stability and distinct degradation pathways.
1,2-Dichloro-1,1-difluoroethane
- Structure : A fluorinated and chlorinated ethane derivative.
- Applications : Used as a refrigerant or blowing agent.
- Key Differences : The absence of ether or aromatic groups reduces its utility in polymer systems compared to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
